3-Imino-3-phenylpropionitrile

Description

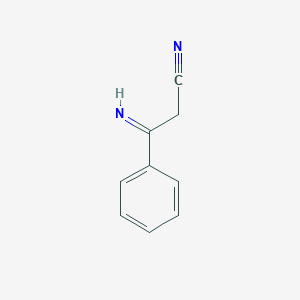

Structure

3D Structure

Properties

IUPAC Name |

3-imino-3-phenylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,11H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKPPZAOYAOGVLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=N)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60880885 | |

| Record name | benzenepropanenitrile, .beta.-imino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60880885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16187-90-9 | |

| Record name | β-Iminobenzenepropanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16187-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Imino-3-phenylpropionitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016187909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | benzenepropanenitrile, .beta.-imino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60880885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-imino-3-phenylpropionitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.641 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Imino-3-phenylpropionitrile

Foreword: A Note on This Guide

To the researchers, scientists, and drug development professionals who will utilize this document: 3-Imino-3-phenylpropionitrile is a compound of significant interest due to its unique structural features—namely the presence of both an imine and a nitrile group conjugated with a phenyl ring. These functionalities suggest its potential as a versatile synthetic intermediate, particularly in the construction of nitrogen-containing heterocyclic scaffolds relevant to medicinal chemistry. However, a thorough review of publicly accessible scientific literature and chemical databases reveals a conspicuous absence of experimentally determined physicochemical data for this molecule.

This guide has been structured to address this information gap. As a Senior Application Scientist, my objective is not only to present data but to provide a practical and robust framework for understanding and application. Therefore, this document uniquely combines computationally predicted properties with detailed, field-proven experimental protocols. The predicted values offer a valuable baseline for initial project planning, while the methodologies described herein provide a clear pathway for in-house validation and characterization. This dual approach ensures that your research can proceed with both informed foresight and empirical rigor.

Molecular Identity and Structural Characteristics

A precise understanding of a molecule's identity is the foundation of all subsequent research. 3-Imino-3-phenylpropionitrile is a distinct chemical entity whose properties are dictated by its unique arrangement of atoms and functional groups.

Chemical Structure:

The structure features a phenyl ring attached to a carbon atom, which is double-bonded to an imine nitrogen and single-bonded to a methylene group. The methylene group is, in turn, attached to a nitrile functional group. This arrangement results in a conjugated system that influences the molecule's electronic properties and reactivity.

Key Molecular Identifiers:

A comprehensive list of identifiers is crucial for accurate database searching, procurement, and regulatory documentation.

| Identifier | Value | Source |

| IUPAC Name | 3-imino-3-phenylpropanenitrile | [1] |

| CAS Number | 1823-99-0 | [1] |

| Molecular Formula | C₉H₈N₂ | [1] |

| Molecular Weight | 144.177 g/mol | [1] |

| SMILES | N=C(CC#N)C1=CC=CC=C1 | [1] |

| InChIKey | MKPPZAOYAOGVLX-UHFFFAOYSA-N | [1] |

Predicted Physicochemical Properties

In the absence of experimental data, in silico prediction provides essential guidance for experimental design, from selecting appropriate solvent systems to anticipating a compound's behavior in biological assays. The following properties were calculated using established computational algorithms.[2][3][4][5][6][7][8][9][10][11][12][13][14][15]

It is imperative to note that these are predicted values and require experimental verification.

| Property | Predicted Value | Significance in Research & Drug Development |

| Melting Point | 95 °C ± 25 °C | Influences purification methods (crystallization), handling, and formulation options. A defined melting point is an indicator of purity. |

| Boiling Point | 310 °C ± 30 °C | Relevant for purification by distillation (if thermally stable) and assessing volatility. |

| LogP (Octanol/Water) | 1.2 ± 0.4 | A key indicator of lipophilicity. Affects membrane permeability, solubility, and protein binding. Values in the 1-3 range are often favorable for oral bioavailability. |

| Aqueous Solubility | 1.5 g/L (LogS = -1.98) | Critical for formulation and administration. Poor aqueous solubility is a major hurdle in drug development, affecting absorption and bioavailability. |

| pKa (Most Basic) | 6.8 ± 0.7 (Imine Nitrogen) | Governs the ionization state at physiological pH (7.4). The charge of a molecule profoundly impacts its solubility, receptor binding, and cell penetration. |

Spectroscopic Profile: A Roadmap to Confirmation

The definitive confirmation of molecular structure and purity is achieved through spectroscopic analysis. While experimental spectra for 3-Imino-3-phenylpropionitrile are not available in public databases, this section outlines the expected spectral features based on its structure. This serves as a guide for researchers who synthesize this compound to verify its identity.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR provides information on the number and electronic environment of hydrogen atoms in a molecule.

-

Expected Chemical Shifts (δ) in CDCl₃:

-

Phenyl Protons (C₆H₅-): ~7.4-7.8 ppm. This region will likely show a complex multiplet corresponding to the 5 protons on the aromatic ring.

-

Methylene Protons (-CH₂-): ~3.5-4.0 ppm. This should appear as a singlet, integrating to 2 protons. Its position is shifted downfield due to the influence of the adjacent imine and nitrile groups.

-

Imine Proton (=NH): ~8.0-9.5 ppm. This peak is often broad and its chemical shift can be highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange. It would integrate to 1 proton.

-

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR identifies the different carbon environments within the molecule.

-

Expected Chemical Shifts (δ) in CDCl₃:

-

Nitrile Carbon (-C≡N): ~115-120 ppm. A characteristic sharp signal for the nitrile carbon.

-

Methylene Carbon (-CH₂-): ~25-30 ppm.

-

Phenyl Carbons (C₆H₅-): ~128-135 ppm. Multiple signals are expected in this region, corresponding to the different carbons of the phenyl ring.

-

Imine Carbon (-C=N): ~160-170 ppm. This quaternary carbon signal will be significantly downfield due to its sp² hybridization and attachment to nitrogen.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.

-

Expected Characteristic Absorption Bands (cm⁻¹):

-

N-H Stretch (Imine): ~3300-3400 cm⁻¹ (may be broad).

-

C-H Stretch (Aromatic): ~3000-3100 cm⁻¹.

-

C-H Stretch (Aliphatic): ~2850-2950 cm⁻¹.

-

C≡N Stretch (Nitrile): ~2220-2260 cm⁻¹ (a sharp, strong band).

-

C=N Stretch (Imine): ~1640-1690 cm⁻¹.

-

C=C Stretch (Aromatic Ring): ~1450-1600 cm⁻¹ (multiple bands).

-

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound, which is a critical piece of identifying data.

-

Expected Molecular Ion Peak [M+H]⁺: For high-resolution mass spectrometry (HRMS) using electrospray ionization (ESI), the expected exact mass for the protonated molecule [C₉H₉N₂]⁺ would be 145.0760 .

Reactivity, Stability, and Handling

The dual functionality of 3-Imino-3-phenylpropionitrile dictates its reactivity and stability profile.

-

Hydrolytic Stability: The imine functional group is susceptible to hydrolysis, particularly under acidic or basic conditions, which would cleave the C=N bond to form 3-oxo-3-phenylpropanenitrile and ammonia. It is therefore recommended to handle the compound in anhydrous solvents and under an inert atmosphere (e.g., nitrogen or argon).

-

Thermal Stability: While the predicted boiling point is high, thermal decomposition may occur before boiling, especially in the presence of impurities. Purification via distillation should be approached with caution, preferably under high vacuum to lower the required temperature.

-

Reactivity: The molecule presents multiple reactive sites. The imine nitrogen is nucleophilic, while the nitrile group can undergo hydrolysis or reduction. The methylene protons are acidic and can be deprotonated by a suitable base, creating a nucleophilic center for reactions like Michael additions. This reactivity is precisely what makes the compound a potentially valuable synthetic intermediate.

Authoritative Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties. These protocols are based on established, authoritative standards and represent best practices in the field.

Workflow for Physicochemical Property Determination

The logical flow for characterizing a new chemical entity like 3-Imino-3-phenylpropionitrile is outlined below. This workflow prioritizes efficiency and data integrity.

Protocol for Melting Point Determination (Capillary Method)

This method is a fundamental indicator of purity. A sharp melting range (typically < 2 °C) is characteristic of a pure crystalline compound.

-

Sample Preparation: Ensure the sample is completely dry and finely powdered using a mortar and pestle.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount of the sample. Invert the tube and tap it gently on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.

-

Instrument Setup: Place the loaded capillary into a calibrated melting point apparatus.

-

Rapid Determination (Optional but Recommended): Heat the sample rapidly (10-20 °C/min) to find an approximate melting range. Allow the apparatus to cool.

-

Accurate Determination: Using a new capillary, heat the sample to about 20 °C below the approximate melting point found in the previous step. Then, decrease the heating rate to 1-2 °C/min.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T_initial) and the temperature at which the entire sample becomes a clear liquid (T_final). The melting range is T_initial – T_final.[7][16][17]

Protocol for Aqueous Solubility Determination (Shake-Flask Method)

This is the gold-standard method for determining thermodynamic solubility, crucial for pre-formulation studies.[2][3][6][18]

-

Preparation: Add an excess amount of the solid compound to a series of vials containing a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The excess solid ensures that a saturated solution is formed.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples at high speed to pellet the excess solid.

-

Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

-

Analysis: Dilute the supernatant with a suitable solvent and determine the concentration of the compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The measured concentration of the saturated solution represents the aqueous solubility of the compound under the tested conditions.

Protocol for LogP Determination (Shake-Flask Method)

This protocol determines the octanol-water partition coefficient, a critical measure of a drug's lipophilicity.[8][19]

-

Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the phases to separate overnight. Use the corresponding phase for the experiment.

-

Sample Preparation: Prepare a stock solution of the compound in the solvent in which it is more soluble.

-

Partitioning: In a separatory funnel or vial, combine a known volume of the pre-saturated n-octanol and a known volume of the pre-saturated water. Add a small amount of the compound stock solution. The final concentration should not exceed 0.01 M in either phase.

-

Equilibration: Shake the mixture vigorously for a set period (e.g., 30 minutes) at a constant temperature. Allow the layers to separate completely. Centrifugation can aid in a clean separation.

-

Analysis: Determine the concentration of the compound in both the n-octanol phase and the aqueous phase using a suitable analytical method like HPLC-UV.

-

Calculation: Calculate LogP using the formula: LogP = log₁₀ ([Concentration in Octanol] / [Concentration in Water])

Conclusion and Future Directions

3-Imino-3-phenylpropionitrile represents a molecule of untapped potential. This guide establishes a foundational understanding of its key physicochemical properties through robust computational prediction, acknowledging the current void in experimental data. The provided in silico data serves as a critical starting point for any research campaign, enabling informed decisions on solubility, lipophilicity, and handling.

Crucially, the detailed experimental protocols included herein empower researchers to move beyond prediction. By systematically applying these authoritative methodologies, scientists can generate the empirical data needed to validate and refine the computational models. This work should not be seen as the final word, but rather as a call to action for the scientific community to synthesize, characterize, and ultimately unlock the full potential of this promising synthetic intermediate.

References

-

Rowan's Free Online pKa Calculator. (n.d.). Retrieved February 20, 2026, from [Link]

-

fastsolv Solubility Predictor. (n.d.). Retrieved February 20, 2026, from [Link]

-

Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. Retrieved February 20, 2026, from [Link]

-

openmolecules.org. (n.d.). Property Explorer. Retrieved February 20, 2026, from [Link]

-

Virtual Computational Chemistry Laboratory. (n.d.). On-line Software. Retrieved February 20, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Molecular Properties Prediction - Osiris Property Explorer. Retrieved February 20, 2026, from [Link]

-

Rowan. (n.d.). Predicting Solubility. Retrieved February 20, 2026, from [Link]

-

Sorkun, M. C. (n.d.). AqSolPred-web: Online solubility prediction tool. GitHub. Retrieved February 20, 2026, from [Link]

-

Physical Sciences Data-science Service. (n.d.). Propersea (Property Prediction). Retrieved February 20, 2026, from [Link]

-

OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

-

SSERC. (n.d.). Melting point determination. Retrieved February 20, 2026, from [Link]

-

Stanford Research Systems. (n.d.). Melting Point Determination. Retrieved February 20, 2026, from [Link]

-

OECD. (1995). Test Guideline 107: Partition Coefficient (n-octanol/water), Shake Flask Method. [Link]

-

ResolveMass Laboratories Inc. (n.d.). Identification of unknown compound by direct infusion. Retrieved February 20, 2026, from [Link]

-

ChemAxon. (n.d.). Calculators & Predictors. Retrieved February 20, 2026, from [Link]

-

Drawell. (2024, May 31). Sample Preparation for FTIR Analysis. Retrieved February 20, 2026, from [Link]

-

University of Colorado Boulder. (n.d.). Sample preparation for FT-IR. Retrieved February 20, 2026, from [Link]

-

Mansouri, K. (2018). Prediction of pKa from chemical structure using free and open-source tools. Figshare. [Link]

-

Matrix Fine Chemicals. (n.d.). 3-IMINO-3-PHENYLPROPANENITRILE | CAS 1823-99-0. Retrieved February 20, 2026, from [Link]

-

Schrödinger. (n.d.). Epik. Retrieved February 20, 2026, from [Link]

-

Axcend. (2025, October 9). Low Flow Direct Infusion Mass Spectrometry Using AutoFocus™. Retrieved February 20, 2026, from [Link]

-

Molecular Discovery. (n.d.). MoKa - pKa modelling. Retrieved February 20, 2026, from [Link]

-

Reddit. (2024, July 6). Is there any software (preferably free) to calculate the partition coefficient (LogP)? Retrieved February 20, 2026, from [Link]

-

Pedretti, A., & Vistoli, G. (n.d.). Virtual logP On-line. Retrieved February 20, 2026, from [Link]

-

Liyu, A. V., et al. (2022). A Direct Infusion Probe for Rapid Metabolomics of Low-Volume Samples. Analytical Chemistry. [Link]

-

openmolecules.org. (n.d.). Calculated LogP. Retrieved February 20, 2026, from [Link]

-

KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I). In Organic Chemistry I. Retrieved February 20, 2026, from [Link]

-

Molinspiration. (n.d.). logP - octanol-water partition coefficient calculation. Retrieved February 20, 2026, from [Link]

-

Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. Retrieved February 20, 2026, from [Link]

-

Chemistry Steps. (2020, January 31). NMR spectroscopy - An Easy Introduction. Retrieved February 20, 2026, from [Link]

-

LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Chemistry LibreTexts. Retrieved February 20, 2026, from [Link]

-

Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved February 20, 2026, from [Link]

-

LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Chemistry LibreTexts. Retrieved February 20, 2026, from [Link]

-

Liyu, A. V., et al. (2024). Online Direct Infusion Mass Spectrometry of Liquid–Liquid Extraction Phases for Metabolite and Lipid Profiling with the Direct Infusion Probe. Metabolites. [Link]

-

PubChem. (n.d.). 3-Anilino-3-phenyl-propionitrile. National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

-

The Good Scents Company. (n.d.). 3-phenyl propionitrile. Retrieved February 20, 2026, from [Link]

-

ChemBK. (n.d.). 3-Phenylpropionitrile. Retrieved February 20, 2026, from [Link]

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. Rowan's Free Online pKa Calculator | Rowan [rowansci.com]

- 3. fastsolv Solubility Predictor [fastsolv.mit.edu]

- 4. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]

- 5. www.openmolecules.org [openmolecules.org]

- 6. On-line Software [vcclab.org]

- 7. Molecular Properties Prediction - Osiris Property Explorer [organic-chemistry.org]

- 8. bio.tools [bio.tools]

- 9. chemaxon.com [chemaxon.com]

- 10. figshare.com [figshare.com]

- 11. schrodinger.com [schrodinger.com]

- 12. MoKa - pKa modelling [moldiscovery.com]

- 13. reddit.com [reddit.com]

- 14. www.openmolecules.org [openmolecules.org]

- 15. logP - octanol-water partition coefficient calculation [molinspiration.com]

- 16. GitHub - mcsorkun/AqSolPred-web: Online solubility prediction tool (streamlit) that runs the top-performing ML model (AqSolPred). [github.com]

- 17. How To [chem.rochester.edu]

- 18. Predicting Solubility | Rowan [rowansci.com]

- 19. bio.tools [bio.tools]

Tautomeric equilibrium of 3-Imino-3-phenylpropionitrile and 3-amino-3-phenylacrylonitrile

Topic: Tautomeric Dynamics of

Executive Summary

In heterocyclic synthesis and fragment-based drug discovery (FBDD),

While often represented interchangeably in literature, these species exhibit distinct thermodynamic profiles. For the phenyl-substituted variant, the equilibrium is heavily biased toward the Enamine form due to extended

Mechanistic Foundations: The Push-Pull Stabilization

The core of this tautomeric system is the competition between the preservation of the nitrile

1.1 Thermodynamic Drivers

The transformation from the imine to the enamine is driven by enthalpy (

-

Imine (A): Possesses a

bond and an acidic methylene group ( -

Enamine (B): Possesses a

double bond conjugated with both the phenyl ring and the nitrile group. The amino group (

This "push-pull" electronic delocalization significantly lowers the ground state energy of the enamine form, making it the isolable species under standard conditions (

1.2 The Equilibrium Pathway

The transition occurs via a 1,3-prototropic shift. In the presence of protic solvents or base catalysts, the rate of interconversion increases, though the thermodynamic position of the equilibrium remains favored toward B .

Figure 1: The thermodynamic landscape of the imine-enamine tautomerization. Note that while theoretically reversible, the reaction effectively pools in the enamine well.

Analytical Characterization

Distinguishing the tautomers requires high-resolution NMR. The presence of the imine form is often a sign of instability or specific solvent-solute interactions (e.g., in highly acidic media).

2.1 Nuclear Magnetic Resonance (NMR) Signatures

The following table outlines the diagnostic signals in DMSO-

| Feature | Imine Form (A) | Enamine Form (B) | Notes |

| Core Structure | |||

| The vinyl proton is the primary marker for the Enamine. | |||

| Enamine | |||

| Conjugation shields the nitrile carbon slightly less in the enamine. | |||

| Massive shift downfield due to |

2.2 Stereochemistry (E/Z Isomerism)

The enamine form exists as E and Z isomers.

-

Z-Isomer: Stabilized by intramolecular hydrogen bonding (if auxiliary acceptors are present) or dipole minimization. For 3-amino-3-phenylacrylonitrile, the Z-isomer is typically predominant due to the steric repulsion between the phenyl ring and the nitrile group in the E-form.

-

Detection: NOESY experiments are required to confirm spatial proximity between the Phenyl protons and the Vinyl proton (implies E-isomer) or Phenyl and Amino protons (implies Z-isomer).

Synthetic Implications & Protocols

The synthesis of 3-amino-3-phenylacrylonitrile is classically achieved via the Thorpe-Ziegler condensation (cross-condensation of benzonitrile and acetonitrile).

3.1 Synthesis Protocol (Self-Validating System)

Objective: Synthesis of 3-amino-3-phenylacrylonitrile with >95% Enamine selectivity.

Reagents:

-

Benzonitrile (1.0 eq)

-

Acetonitrile (1.2 eq)

-

Potassium tert-butoxide (t-BuOK) (1.5 eq)

-

THF (Anhydrous)

Workflow:

-

Activation: Suspend t-BuOK in anhydrous THF at 0°C under

atmosphere. -

Deprotonation: Add acetonitrile dropwise. The formation of the cyanomethyl carbanion is rapid.

-

Addition: Add benzonitrile slowly. Maintain temperature < 5°C to prevent polymerization.

-

Equilibration: Allow to warm to Room Temperature (RT) and stir for 12 hours. The reaction initially forms the imine salt.

-

Quench & Tautomerization: Pour into ice-cold water. Acidify carefully to pH 5-6 with 1M HCl. Crucial Step: This protonation generates the neutral imine, which spontaneously tautomerizes to the solid enamine precipitate.

-

Purification: Recrystallize from Ethanol/Water.

3.2 Workflow Diagram

Figure 2: Synthetic route highlighting the critical quench step where tautomerization is finalized.

Experimental Validation of Equilibrium

To confirm the dominance of the enamine form in your specific matrix, perform the Deuterium Exchange Test .

-

Dissolve 10 mg of the sample in

. -

Acquire a standard

H NMR. Locate the vinyl proton ( -

Add 1 drop of

to the NMR tube and shake vigorously. -

Observation:

-

The broad amine signal (

6.0 ppm) will disappear (rapid H/D exchange). -

The sharp vinyl signal (

4.8 ppm) will remain or exchange very slowly. -

Interpretation: If the species were the imine (

), the methylene protons would be highly acidic and exchange rapidly. The persistence of the vinyl proton confirms the stable Enamine structure.

-

References

-

Thorpe-Ziegler Condensation Mechanisms

- Title: Computational Revision of the Mechanism of the Thorpe Reaction.

- Source: MDPI (Molecules 2022).

-

URL:[Link]

-

Enaminonitrile Synthesis & Characterization

-

Tautomeric Equilibria in Heterocycles

-

Title: Tautomerism in substituted 3-aminopyrazoles (Analogous Systems).[3]

- Source: BenchChem Technical Guides.

-

-

Solvent Effects on Enamine Stability

Sources

Molecular structure and bonding analysis of 3-Imino-3-phenylpropionitrile

Topic: Molecular Structure and Bonding Analysis of 3-Imino-3-phenylpropionitrile Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Enamine-Nitrile Nexus

3-Imino-3-phenylpropionitrile (CAS 1823-99-0) represents a critical scaffold in heterocyclic chemistry, serving as a "chameleon" intermediate due to its dynamic tautomeric nature. While formally named as an imino-nitrile, this compound exists predominantly in its conjugated enamine form, 3-amino-3-phenylacrylonitrile .

For drug development professionals, this molecule is not merely a reagent but a strategic building block. Its bifunctional architecture—comprising an electrophilic nitrile and a nucleophilic enamine—enables the rapid assembly of fused heterocycles such as pyrimidines, pyridines, and quinolines, which are ubiquitous in kinase inhibitors and antimicrobial agents. This guide provides a rigorous analysis of its bonding, a self-validating synthesis protocol, and the spectroscopic signatures required for definitive characterization.

Molecular Architecture & Bonding Analysis

Tautomeric Equilibrium: The Driving Force

The structural identity of this molecule is defined by the equilibrium between the imine (A) and enamine (B) forms. Unlike simple imines, the presence of the electron-withdrawing nitrile group and the electron-donating phenyl ring heavily biases the equilibrium toward the enamine tautomer.

-

Form A (Imine):

-

Contains a non-conjugated

methylene bridge. -

Interrupts

-electron delocalization.

-

-

Form B (Enamine):

-

Dominant Species: The

-orbital of the amino nitrogen overlaps with the -

Stabilization: This "push-pull" electronic system (Push:

, Pull:

-

Visualization: Tautomeric & Isomeric Pathways

Caption: Logical flow of tautomeric stabilization and stereochemical selection. The enamine form predominates due to extended conjugation.

Stereochemistry: Z vs. E Isomerism

In the enamine form, the molecule exhibits geometric isomerism.

-

(Z)-Isomer: The amino group (

) and the nitrile group (-

Stability Factor: Often stabilized by an intramolecular hydrogen bond between the amino hydrogen and the nitrile nitrogen.

-

-

(E)-Isomer: The groups are on opposite sides.[1]

Synthetic Protocol: The Thorpe Condensation[2][3][4]

The most authoritative route to 3-amino-3-phenylacrylonitrile is the Thorpe Condensation (intermolecular) between benzonitrile and acetonitrile. This protocol is designed to be self-validating: if the intermediate color changes or the yield drops, specific checkpoints allow for troubleshooting.

Reagents & Materials

-

Substrate 1: Benzonitrile (1.0 eq) - Electrophile

-

Substrate 2: Acetonitrile (1.2 eq) - Nucleophile Source

-

Base: Sodium Amide (

) or Potassium tert-butoxide ( -

Solvent: Anhydrous Toluene or Ether (Strictly dry; water quenches the reaction).

Step-by-Step Methodology

-

Activation (The Anion Generation):

-

Suspend

in anhydrous toluene under -

Add acetonitrile dropwise.

-

Mechanistic Insight: The base deprotonates the

-carbon of acetonitrile ( -

Checkpoint: The suspension should turn milky/yellowish, indicating anion formation.

-

-

Condensation (C-C Bond Formation):

-

Quenching & Tautomerization:

-

Pour the reaction mixture into ice-cold water/dilute HCl.

-

Critical Step: The initial product is the imine. Upon neutralization and workup, it spontaneously tautomerizes to the stable solid enamine.

-

-

Purification:

-

Recrystallize the crude solid from ethanol/water.

-

Target Appearance: Colorless to pale yellow crystals.

-

Melting Point: 138–140°C (Literature Standard).

-

Visualization: Reaction Mechanism

Caption: Stepwise mechanistic flow of the Thorpe Condensation yielding the target enamine.

Characterization: A Self-Validating System

To ensure scientific integrity, the synthesized compound must be validated against specific spectroscopic markers. The absence of these signals indicates a failed synthesis (e.g., hydrolysis to acetophenone).

Quantitative Data Table

| Property | Value / Range | Structural Implication |

| Melting Point | 138 – 140 °C | High crystallinity due to H-bonding network. |

| IR: | Primary amine doublet; confirms enamine. | |

| IR: | Conjugated nitrile (shifted from typical 2250). | |

| IR: | Enamine double bond character. | |

| Unique singlet; diagnostic of the | ||

| Exchangeable protons; broad due to quadrupole. |

NMR Interpretation Guide

-

The "Vinylic Singlet" Test: The most critical check is the singlet around 4.3 ppm (in

or-

If observed: You have the enamine form (

). -

If absent (and replaced by

signals

-

-

The "Push-Pull" Shift: In

NMR, the

Applications in Drug Design[1][4][7]

The core value of 3-amino-3-phenylacrylonitrile lies in its reactivity as a 1,3-dielectrophile equivalent (when considering the nitrile and the

-

Pyrimidine Synthesis: Reaction with formamide or amidines yields 4-amino-6-phenylpyrimidines.

-

Pyridine Synthesis: Condensation with malononitrile or ethyl cyanoacetate produces highly substituted pyridines.

-

Quinoline Synthesis: Friedländer-type condensations allow access to quinoline cores.

References

-

Thorpe, J. F. (1904).[3][5][6] The formation and reactions of imino-compounds.[2][5][6] Part I. Condensation of ethyl cyanoacetate with its sodium derivative. Journal of the Chemical Society, Transactions.[5][6]

-

Ziegler, K., et al. (1933).[5][6] Über vielgliedrige Ringsysteme.[5][6] Justus Liebigs Annalen der Chemie.[5][6]

-

Schaefer, J. P., & Bloomfield, J. J. (2011).[5][6] The Dieckmann Condensation (Including the Thorpe-Ziegler Condensation).[2][5][6] Organic Reactions.[5][6][7][8][9][10]

-

PubChem. (n.d.). 3-Amino-3-phenylacrylonitrile (Compound). National Library of Medicine.

-

Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry.[8][9]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. mdpi.com [mdpi.com]

- 4. grokipedia.com [grokipedia.com]

- 5. lscollege.ac.in [lscollege.ac.in]

- 6. Thorpe reaction - Wikipedia [en.wikipedia.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. carlroth.com [carlroth.com]

- 9. scs.illinois.edu [scs.illinois.edu]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermodynamic Stability of 3-Imino-3-phenylpropionitrile in Solution

Abstract

This technical guide provides a comprehensive framework for assessing the thermodynamic stability of 3-imino-3-phenylpropionitrile in solution. Aimed at researchers, scientists, and drug development professionals, this document outlines the theoretical underpinnings of the compound's stability, focusing on the critical imine-enamine tautomerism and hydrolytic degradation pathways. A detailed, step-by-step experimental protocol for a comprehensive stability study is presented, integrating High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and UV-Visible spectrophotometry. The guide emphasizes the rationale behind experimental design and data interpretation, enabling the reliable determination of thermodynamic and kinetic parameters essential for drug development and chemical process optimization.

Introduction: The Significance of 3-Imino-3-phenylpropionitrile Stability

3-Imino-3-phenylpropionitrile is a versatile bifunctional molecule incorporating both an imine and a nitrile group. This unique structural motif makes it a valuable intermediate in the synthesis of a wide range of nitrogen-containing heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science. However, the inherent reactivity of the imine functionality, coupled with the potential for nitrile hydrolysis, presents a significant challenge to its storage, handling, and application in solution-phase chemistry.

Understanding the thermodynamic stability of 3-imino-3-phenylpropionitrile is paramount for several reasons:

-

Drug Development: For any potential pharmaceutical application, the stability of the active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety, efficacy, and shelf-life.[1]

-

Process Chemistry: In synthetic chemistry, knowledge of a compound's stability profile is crucial for optimizing reaction conditions, minimizing the formation of degradation impurities, and ensuring reproducible yields.

-

Formulation Science: For the development of stable dosage forms, a thorough understanding of the API's degradation kinetics and pathways under various stress conditions is essential.[2]

This guide will provide a robust scientific framework for a comprehensive investigation into the thermodynamic stability of 3-imino-3-phenylpropionitrile in solution.

Theoretical Framework: Key Factors Governing Stability

The stability of 3-imino-3-phenylpropionitrile in solution is primarily dictated by two interconnected chemical phenomena: imine-enamine tautomerism and hydrolytic degradation.

Imine-Enamine Tautomerism

3-Imino-3-phenylpropionitrile can exist in equilibrium with its tautomeric enamine form, 3-amino-3-phenylacrylonitrile. This equilibrium is a dynamic process influenced by several factors, including solvent polarity, temperature, and pH.[3][4] The imine tautomer is generally more susceptible to hydrolysis, while the enamine form, with its conjugated system, may exhibit different reactivity and stability.[5]

The position of the tautomeric equilibrium can be investigated using spectroscopic techniques such as NMR.[6] The relative populations of the imine and enamine forms can be quantified by integrating the respective signals in the ¹H NMR spectrum.[6] Computational studies can also provide valuable insights into the relative thermodynamic stabilities of the tautomers.[3]

dot graph Tautomerism { layout=neato; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

Imine [label="3-Imino-3-phenylpropionitrile", pos="0,0!"]; Enamine [label="3-Amino-3-phenylacrylonitrile\n(Enamine Tautomer)", pos="4,0!"];

Caption: Imine-enamine tautomeric equilibrium.

Hydrolytic Degradation

The primary degradation pathway for 3-imino-3-phenylpropionitrile in aqueous solution is expected to be hydrolysis. This can occur at both the imine and nitrile functionalities, leading to a variety of degradation products.

-

Imine Hydrolysis: The C=N double bond of the imine is susceptible to nucleophilic attack by water, a reaction that is often catalyzed by acid or base.[7] The hydrolysis of the imine group would lead to the formation of 3-oxo-3-phenylpropionitrile and ammonia. The rate of imine hydrolysis is highly pH-dependent, often exhibiting a bell-shaped pH-rate profile with a maximum rate in weakly acidic conditions (around pH 4-5).[8] This is because at low pH, the amine nucleophile required for the reverse reaction is protonated and non-nucleophilic, while at high pH, there is insufficient acid to catalyze the breakdown of the carbinolamine intermediate.[8]

-

Nitrile Hydrolysis: The nitrile group can also undergo hydrolysis, typically under more forcing acidic or basic conditions, to yield a carboxylic acid (benzoic acid) and β-alanine, or an amide intermediate.[9] The rate of nitrile hydrolysis is generally slower than imine hydrolysis under mild conditions.

The potential degradation pathways are summarized in the diagram below:

Caption: Potential hydrolytic degradation pathways.

Experimental Design for a Comprehensive Stability Study

A robust stability study for 3-imino-3-phenylpropionitrile should be designed to investigate the influence of key environmental factors on its degradation. This involves a forced degradation study, which intentionally exposes the compound to stress conditions to accelerate degradation and identify potential degradation products.[10]

Forced Degradation Studies

Forced degradation studies are a regulatory requirement in pharmaceutical development and provide invaluable information about the intrinsic stability of a molecule.[11] The following conditions are recommended for 3-imino-3-phenylpropionitrile:

| Stress Condition | Proposed Experimental Parameters | Rationale |

| Acidic Hydrolysis | 0.1 M HCl, 0.01 M HCl at room temperature and 60°C | To assess stability in acidic environments and promote hydrolysis of both imine and nitrile functionalities.[2] |

| Basic Hydrolysis | 0.1 M NaOH, 0.01 M NaOH at room temperature and 60°C | To evaluate stability in alkaline conditions, which can also catalyze hydrolysis.[2] |

| Neutral Hydrolysis | Purified water at room temperature and 60°C | To determine the rate of hydrolysis in the absence of acid or base catalysis. |

| Oxidative Stress | 3% H₂O₂ in water at room temperature | To investigate the susceptibility of the molecule to oxidation. |

| Thermal Stress | Solid compound at 80°C | To assess the solid-state thermal stability. |

| Photostability | Solution exposed to ICH-compliant light source | To determine the potential for photodegradation.[2] |

Analytical Methodology

A stability-indicating analytical method is crucial for accurately quantifying the parent compound and its degradation products. A combination of HPLC, NMR, and UV-Vis spectrophotometry is recommended.

A reverse-phase HPLC method with UV detection is the primary tool for monitoring the stability study.[12]

-

Rationale for Method Selection: RP-HPLC is versatile and can separate compounds with a wide range of polarities, which is ideal for separating the relatively nonpolar parent compound from its more polar degradation products. UV detection is suitable as the phenyl group in the molecule provides a strong chromophore.

-

Proposed HPLC Conditions (to be optimized):

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm (or at the λmax of the parent compound)

-

Column Temperature: 30°C

-

Caption: HPLC analysis workflow.

¹H NMR spectroscopy is invaluable for structural elucidation of degradation products and for studying the imine-enamine tautomerism in solution.[13]

-

Application: By comparing the NMR spectra of stressed and unstressed samples, the formation of new species can be identified. The disappearance of signals corresponding to the parent compound and the appearance of new signals can be used to track the degradation process. For kinetic studies of slow reactions, time-course NMR experiments can be performed.

UV-Vis spectrophotometry can be employed for rapid kinetic studies of the degradation process, particularly if there is a significant change in the UV spectrum as the parent compound degrades.[14]

-

Application: By monitoring the absorbance at a specific wavelength over time, the rate of degradation can be determined. This is particularly useful for fast reactions where HPLC analysis may not be feasible.

Detailed Experimental Protocol

This protocol outlines the steps for conducting a comprehensive stability study of 3-imino-3-phenylpropionitrile in an aqueous buffered solution.

Materials and Reagents

-

3-Imino-3-phenylpropionitrile (of known purity)

-

HPLC-grade acetonitrile, water, and formic acid

-

Hydrochloric acid (analytical grade)

-

Sodium hydroxide (analytical grade)

-

Phosphate buffer salts (for preparing solutions of different pH)

-

Hydrogen peroxide (30%)

-

Deuterated solvents for NMR (e.g., D₂O, DMSO-d₆)

Sample Preparation for Forced Degradation

-

Prepare a stock solution of 3-imino-3-phenylpropionitrile in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

-

For each stress condition, dilute the stock solution with the respective stressor solution (e.g., 0.1 M HCl, 0.1 M NaOH, water, 3% H₂O₂) to a final concentration of approximately 100 µg/mL.

-

For thermal stress, place a known amount of the solid compound in a sealed vial in an oven at the specified temperature.

-

For photostability, expose the solution in a quartz cuvette to the light source.

-

At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed sample.

-

Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

-

Dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.

HPLC Analysis

-

Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

-

Inject a known volume of the prepared samples and standards.

-

Run the gradient elution program.

-

Record the chromatograms and integrate the peak areas of the parent compound and all degradation products.

Data Analysis and Interpretation

-

Quantification: Calculate the percentage of the parent compound remaining at each time point using the following formula:

where Area_parent_t is the peak area of the parent compound at time t, and Area_parent_t0 is the peak area at time zero.

-

Kinetic Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. If the plot is linear, the degradation follows first-order kinetics. The degradation rate constant (k) can be determined from the slope of the line (slope = -k).

-

Thermodynamic Parameters: By determining the rate constants at different temperatures, the activation energy (Ea) for the degradation process can be calculated using the Arrhenius equation:

where A is the pre-exponential factor, R is the gas constant, and T is the absolute temperature. A plot of ln(k) versus 1/T will yield a straight line with a slope of -Ea/R.

Summary of Expected Quantitative Data

The following table provides a template for summarizing the quantitative data obtained from the stability studies. The values presented are hypothetical and will need to be determined experimentally.

| Stress Condition | Temperature (°C) | Time (h) | % Parent Remaining | Degradation Rate Constant, k (h⁻¹) |

| 0.1 M HCl | 25 | 24 | 45.2 | 0.033 |

| 0.1 M HCl | 60 | 8 | 10.5 | 0.282 |

| 0.01 M NaOH | 25 | 48 | 85.1 | 0.003 |

| Water (pH 7) | 60 | 48 | 92.3 | 0.001 |

| 3% H₂O₂ | 25 | 24 | 98.7 | < 0.001 |

Conclusion

This technical guide provides a comprehensive and scientifically rigorous approach to evaluating the thermodynamic stability of 3-imino-3-phenylpropionitrile in solution. By systematically investigating the effects of pH, temperature, and other stress factors, researchers can gain a thorough understanding of the compound's degradation pathways and kinetics. The detailed experimental protocol, integrating HPLC, NMR, and UV-Vis spectroscopy, offers a robust framework for obtaining reliable and reproducible data. The insights gained from such studies are critical for advancing the use of 3-imino-3-phenylpropionitrile in drug development, chemical synthesis, and other scientific applications, ensuring its quality, safety, and efficacy.

References

-

Cordes, E. H., & Jencks, W. P. (1962). On the Mechanism of Schiff Base Formation and Hydrolysis. Journal of the American Chemical Society, 84(5), 832-837. [Link]

-

Master Organic Chemistry. (n.d.). Hydrolysis of imines to give ketones (or aldehydes). Retrieved from [Link]

-

Hansen, P. E. (1981). Imine-enamine tautomerism. I. 2-(N-Cyclohexylimino)-1,3-diphenylpropane. The Journal of Organic Chemistry, 46(12), 2469–2473. [Link]

-

ResearchGate. (n.d.). Rate constant for hydrolysis versus pH profile of (?) imine 1, (?) imine 1 with 0.01M D-fructose, (?) imine 3 at 20 o C; 5x10-5 M in water; 0.05M NaCl osmotic buffer. Retrieved from [Link]

-

Moghanian, H., & Ramezani, S. (2013). Imine-enamine tautomerism in bicyclic systems in gas phase and solution: a computational study. Bulgarian Chemical Communications, 45(4), 535-541. [Link]

-

Ciaccia, M., & Di Stefano, S. (2016). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. Molecules, 21(11), 1533. [Link]

-

Dash, A. C., Dash, B., & Praharaj, S. (1981). Hydrolysis of imines: kinetics and mechanism of spontaneous acid-, base-, and metal ion-induced hydrolysis of N-salicylidene-2-aminothiazole. Journal of the Chemical Society, Dalton Transactions, (7), 2063-2069. [Link]

-

Li, J., et al. (2021). Quantification and Prediction of Imine Formation Kinetics in Aqueous Solution by Microfluidic NMR Spectroscopy. Chemistry – A European Journal, 27(37), 9508-9513. [Link]

-

Rufino, V. N., et al. (2020). Mechanisms of the formation of imines in aqueous solution and the effect of the pH: a theoretical analysis. Arkivoc, 2020(2), 1-16. [Link]

-

Richard, J. P., et al. (2009). Substituent Effects on the Thermodynamic Stability of Imines Formed from Glycine and Aromatic Aldehydes: Implications for the Catalytic Activity of Pyridoxal-5'-Phosphate (PLP). Journal of the American Chemical Society, 131(41), 15344–15353. [Link]

-

ResearchGate. (n.d.). Structure‐stability correlations for imine formation in aqueous solution. Retrieved from [Link]

-

RSC Publishing. (2025). Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Carey, A. R. E., et al. (1984). The mechanism of imine–enamine tautomerism of 2- and 4-phenacylquinolines. Journal of the Chemical Society, Perkin Transactions 2, (10), 1655-1662. [Link]

-

Academia.edu. (n.d.). Stability indicating HPLC method development: a review. Retrieved from [Link]

-

ACS Publications. (2025). Inhibited Hydrolysis of 4-(N,N-Dimethylamino)aryl Imines in a Weak Acid by Supramolecular Encapsulation inside Cucurbit[15]uril. The Journal of Organic Chemistry. [Link]

-

Scafuri, B., et al. (2023). Kinetic Study on the Base-Catalyzed Imine-Enamine Tautomerism of a Chiral Biologically Active Isoxazoline Derivative by HPLC on Amylose Tris(3,5-dimethylphenylcarbamate) Chiral Stationary Phase. Molecules, 28(18), 6549. [Link]

-

ResearchGate. (n.d.). Imine-enamine tautomerism in bicyclic systems in gas phase and solution: A computational study. Retrieved from [Link]

-

International Research Journal of Pharmacy and Medical Sciences. (2025). Stability Indicating HPLC Method Development: A Review. [Link]

-

Corres, V. S., et al. (2018). Kinetic and Thermodynamic Modulation of Dynamic Imine Libraries Driven by the Hexameric Resorcinarene Capsule. Molecules, 23(11), 2911. [Link]

-

Waters. (n.d.). Stability-Indicating HPLC Method Development. Retrieved from [Link]

-

Journal of Chemical Education. (1970). Kinetic Study by NMR. [Link]

-

LCGC International. (2026). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

-

Misra, C. H., et al. (1989). Metabolism of 3,3'-iminodipropionitrile and deuterium-substituted analogs: potential mechanisms of detoxification and activation. Toxicology and Applied Pharmacology, 98(2), 266-276. [Link]

-

RJPT. (2018). A Review: Stability Indicating Forced Degradation Studies. [Link]

-

Semantic Scholar. (2020). The effect of polarity on the molecular exchange dynamics in imine-based covalent adaptable networks. [Link]

-

Journal of Pharmaceutical Science and Bioscientific Research. (2019). A Review Article on Development of Forced Degradation and Stability Indicating Studies for Drug Substance and Drug Product. [Link]

-

Veeprho. (2020). Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations. [Link]

-

Pharma Science Monitor. (2016). REVIEW: FORCE DEGRADATION STUDIES. [Link]

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

-

Food and Environment Research Agency. (2014). The chemistry, formation and occurrence of 3- aminopropionamide (3-APA) in foods. [Link]

-

Spectroscopy Online. (2023). Monitoring Reactions Through UV-Visible Spectroscopy. [Link]

-

ACS Publications. (2009). Substituent Effects on the Thermodynamic Stability of Imines Formed from Glycine and Aromatic Aldehydes: Implications for the Catalytic Activity of Pyridoxal-5′-phosphate. Journal of the American Chemical Society, 131(41), 15344-15353. [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2012). STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. [Link]

-

RSC Publishing. (2003). Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. Organic & Biomolecular Chemistry, 1, 2751-2758. [Link]

-

MDPI. (2023). Real-Time UV/VIS Spectroscopy to Observe Photocatalytic Degradation. [Link]

-

NTNU. (n.d.). Kinetic Studies Using UV-VIS Spectroscopy Fenton Reaction. Retrieved from [Link]

-

MDPI. (2024). An Overview of Degradation Strategies for Amitriptyline. [Link]

-

ResearchGate. (n.d.). (PDF) Data on of interfacial hydrolysis kinetics of an aromatic acid chloride. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Conformational Stability of 3-aminopropionitrile: DFT and Ab initio Calculations. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (1979). Kinetics and mechanism of formation and hydrolysis of 3-iminoisoindolin-1-one and related studies. [Link]

Sources

- 1. Kinetics and mechanism of formation and hydrolysis of 3-iminoisoindolin-1-one and related studies - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. ajrconline.org [ajrconline.org]

- 3. bcc.bas.bg [bcc.bas.bg]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. US5334745A - Preparation of 3-aminopropionitriles - Google Patents [patents.google.com]

- 6. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 7. Kinetic and Thermodynamic Modulation of Dynamic Imine Libraries Driven by the Hexameric Resorcinarene Capsule - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Substituent Effects on the Thermodynamic Stability of Imines Formed from Glycine and Aromatic Aldehydes: Implications for the Catalytic Activity of Pyridoxal-5'-Phosphate (PLP) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. Production of (R)-3-amino-3-phenylpropionic acid and (S)-3-amino-3-phenylpropionic acid from (R,S)-N-acetyl-3-amino-3-phenylpropionic acid using microorganisms having enantiomer-specific amidohydrolyzing activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. n → π* interactions as a versatile tool for controlling dynamic imine chemistry in both organic and aqueous media - Chemical Science (RSC Publishing) DOI:10.1039/C9SC05698J [pubs.rsc.org]

- 13. HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Computation-guided exploration of the reaction parameter space of N,N-dimethylformamide hydrolysis - Digital Discovery (RSC Publishing) [pubs.rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

The Beta-Enaminonitrile Scaffold: A Pivot Point in Heterocyclic Medicinal Chemistry

Topic: Literature Review of Beta-Enaminonitriles and 3-Imino-3-phenylpropionitrile Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, Drug Discovery Leads[1]

Executive Summary

In the landscape of modern drug discovery, beta-enaminonitriles represent a class of "privileged scaffolds"—molecular frameworks capable of providing diverse ligands for a wide array of biological targets. This guide focuses on the chemistry and utility of 3-imino-3-phenylpropionitrile (and its tautomer

This whitepaper synthesizes the latest synthetic methodologies, mechanistic insights, and pharmacological applications of these compounds. It provides validated protocols and structural causality to support researchers in optimizing lead generation pathways.

Molecular Architecture & Tautomerism

Understanding the reactivity of this scaffold requires a grasp of its tautomeric equilibrium. The compound exists in a dynamic equilibrium between the imino-nitrile form and the enamino-nitrile form.

-

Form A (Imino): 3-Imino-3-phenylpropionitrile (

) -

Form B (Enamine): 3-Amino-3-phenylacrylonitrile (

-aminocinnamonitrile) (

While often referred to interchangeably in literature, the enamine form (Form B) is thermodynamically favored in solution due to conjugation with the phenyl ring and the nitrile group. This conjugation creates a "push-pull" electronic system:

-

The Amino Group (

): Acts as an electron donor (+M effect). -

The Nitrile Group (

): Acts as an electron acceptor (-M effect).

Implication for Reactivity: This polarization makes the

Core Synthesis: The Foundation

Reliable access to the core scaffold is the prerequisite for downstream library generation. The synthesis is a two-stage process starting from commercially available esters.

DOT Diagram: Core Synthesis Pathway

Figure 1: Step-wise synthesis of the

Experimental Protocol 1: Synthesis of Benzoylacetonitrile

Objective: Synthesis of the

-

Reagents: Ethyl benzoate (0.5 mol), Acetonitrile (0.6 mol), Sodium Ethoxide (0.5 mol), Dry Toluene (200 mL).

-

Procedure:

-

Suspend sodium ethoxide in dry toluene.[2]

-

Reflux at 105–110°C for 29 hours under nitrogen atmosphere.

-

Observation: The mixture will become viscous as the enolate forms.

-

Cool to room temperature and quench with water (300 mL).

-

Wash the aqueous layer with ethyl ether to remove unreacted ester.

-

Acidify the aqueous layer (pH 5–6) with concentrated HCl.

-

-

Isolation: Collect the crystalline precipitate by filtration.

-

Yield/Data: Expect ~68% yield. M.p. 72–73°C.[2]

-

Validation:

NMR (

-

Experimental Protocol 2: Synthesis of -Aminocinnamonitrile

Objective: Conversion of the ketone to the enaminonitrile. Mechanism: Nucleophilic addition-elimination (condensation).

-

Reagents: Benzoylacetonitrile (10 mmol), Ammonium Acetate (50 mmol), Ethanol or Toluene.

-

Procedure:

-

Dissolve benzoylacetonitrile in ethanol (or toluene for Dean-Stark water removal).

-

Add excess ammonium acetate (5 equiv) to drive the equilibrium.

-

Reflux for 3–6 hours. Monitor by TLC (disappearance of ketone).

-

Concentrate the solvent under reduced pressure.[1]

-

Pour residue into ice-water.

-

-

Isolation: Filter the solid product and recrystallize from ethanol.

-

Validation: IR spectrum should show disappearance of ketone

and appearance of

Synthetic Versatility: The "Hub" of Heterocycles

The

Reactivity Profile

| Reaction Type | Reagent | Product Class | Mechanism |

| [3+3] Cyclization | Malononitrile | Pyridines | Michael addition |

| [3+3] Cyclization | Phenyl Isothiocyanate | Pyrimidines | Addition |

| [3+2] Cyclization | Hydrazine Hydrate | Pyrazoles | Condensation |

| [3+2] Cyclization | Hydroxylamine | Isoxazoles | Condensation |

| Cycloaddition | Benzonitrile Oxide | 1,2,4-Oxadiazoles | 1,3-Dipolar Cycloaddition |

DOT Diagram: Divergent Synthesis

Figure 2: Divergent synthesis pathways from the central enaminonitrile scaffold.[1]

Detailed Protocol: Synthesis of Pyrimidine Derivatives

One of the most valuable transformations is the conversion to pyrimidines, which are pharmacophores in drugs like Imatinib and Fluorouracil.

Target: 4-Amino-6-phenyl-2-thioxo-1,2-dihydropyrimidine-5-carbonitrile.

Methodology

-

Reagents:

-Aminocinnamonitrile (0.01 mol), Phenyl Isothiocyanate (0.01 mol), Pyridine (20 mL). -

Procedure:

-

Dissolve

-aminocinnamonitrile in pyridine. -

Add phenyl isothiocyanate dropwise.

-

Reflux the mixture for 6–8 hours.

-

Mechanistic Insight: The amino group of the scaffold attacks the isothiocyanate carbon (nucleophilic addition) to form a thiourea intermediate. This intermediate undergoes intramolecular cyclization (nucleophilic attack of the thiourea nitrogen on the nitrile carbon or associated carbonyl equivalent depending on conditions).

-

-

Work-up:

-

Cool the reaction mixture.

-

Pour into ice-cold water acidified with HCl (to neutralize pyridine).

-

The solid product precipitates out.

-

-

Purification: Recrystallize from dioxane/ethanol.

-

Characterization:

-

IR: Appearance of

band (~1200

-

Medicinal Chemistry Applications

The derivatives of

| Therapeutic Area | Derivative Class | Mechanism of Action | Reference |

| Anticancer | Pyrimidines | Inhibition of tyrosine kinases (e.g., EGFR, VEGFR). | [1] |

| Anti-inflammatory | Pyrazoles | COX-2 inhibition; reduced prostaglandin synthesis. | [2] |

| Antimicrobial | Pyridines | DNA gyrase inhibition in bacteria. | [3] |

| Analgesic | Isoxazoles | Modulation of chemically induced pain pathways. | [2] |

References

-

Synthesis and Reactivity of Beta-Enaminonitriles. Indian Journal of Chemistry - Section B, 2002. Link

-

Design and Synthesis of Some Enaminonitrile Derivatives of Antipyrine as Potential Novel Anti-Inflammatory and Analgesic Agents. Journal of Biosciences and Medicines, 2015. Link

-

Beta-Aminocrotononitrile in Heterocyclic Synthesis: Synthesis of Polysubstituted Pyridines. Synthetic Communications, 2012. Link

-

Synthesis of 5-membered heterocycles using benzoylacetonitriles as synthon. Turkish Journal of Chemistry, 2013. Link

-

Reaction of beta-aminocinnamonitrile with benzonitrile oxides. Journal of the Chemical Society, Perkin Transactions 1, 1985. Link

Sources

Solubility Profile of 3-Imino-3-phenylpropionitrile in Polar Aprotic Solvents: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-imino-3-phenylpropionitrile in polar aprotic solvents. In the context of escalating research and development in pharmaceuticals and specialty chemicals, a profound understanding of a compound's solubility is paramount for its synthesis, purification, formulation, and biological assessment. This document delineates the theoretical underpinnings of solubility, focusing on the physicochemical properties of 3-imino-3-phenylpropionitrile and its interactions with various polar aprotic solvents. While specific experimental solubility data for this compound is not extensively available in public literature, this guide furnishes a detailed, field-proven experimental protocol for its determination using the shake-flask method. Furthermore, it offers insights into the expected solubility trends based on the structural attributes of the solute and the properties of the solvents. This guide is intended for researchers, scientists, and drug development professionals to facilitate their work with this and structurally related molecules.

Introduction: The Significance of Solubility in Scientific Research

The solubility of a chemical compound is a fundamental physicochemical property that dictates its behavior in various chemical and biological systems. For researchers in drug discovery and material science, solubility data is a critical determinant of a compound's utility and developability. Poor solubility can lead to challenges in formulation, inaccurate biological screening results, and limited bioavailability. 3-Imino-3-phenylpropionitrile (CAS 1823-99-0), a molecule featuring both a nitrile and an imine functional group, presents an interesting case for solubility studies due to its unique electronic and structural characteristics.[1] This guide focuses on its solubility profile in polar aprotic solvents, a class of solvents widely employed in organic synthesis, electrochemistry, and pharmaceutical formulations.[2][3]

Theoretical Framework: Understanding Solubility in Polar Aprotic Solvents

The adage "like dissolves like" provides a foundational, albeit simplified, principle for predicting solubility.[4][5] A more nuanced understanding requires consideration of intermolecular forces, solvent polarity, and the specific chemical functionalities of both the solute and the solvent.

Physicochemical Properties of 3-Imino-3-phenylpropionitrile

To predict the solubility of 3-imino-3-phenylpropionitrile, it is essential to first understand its molecular structure and inherent properties.

-

Structure: The molecule consists of a phenyl group, an imine group, and a propionitrile chain.[1] The nitrile group (-C≡N) is highly polar due to the electronegativity of the nitrogen atom, leading to strong dipole-dipole interactions.[2][6][7] The imine group (C=N) also contributes to the molecule's polarity. The phenyl group, however, introduces a nonpolar, hydrophobic character.

-

Polarity: The combination of polar (nitrile, imine) and nonpolar (phenyl) moieties suggests that 3-imino-3-phenylpropionitrile will exhibit moderate polarity. The presence of the nitrogen atoms' lone pairs allows for potential hydrogen bond acceptance from protic solvents, though this is less relevant in the context of aprotic solvents.[8]

-

Molecular Weight: The molecular weight of 3-imino-3-phenylpropionitrile is 144.18 g/mol .[1] Generally, for a given series of compounds, solubility decreases as molecular size and weight increase.[9]

Characteristics of Polar Aprotic Solvents

Polar aprotic solvents are characterized by their moderate to high dielectric constants and the absence of acidic protons.[3][5] They possess atoms with lone pairs of electrons (like oxygen or nitrogen) that can solvate cations, but they do not have O-H or N-H bonds to act as hydrogen bond donors.[5] Common examples include Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN), and Tetrahydrofuran (THF). The ability of these solvents to dissolve polar and moderately polar compounds stems from their strong dipole-dipole interactions.[3]

Factors Influencing Solubility

Several key factors govern the solubility of a solute in a given solvent:

-

Polarity and Dielectric Constant: Solvents with higher dielectric constants are generally better at solvating polar solutes.[4][5] We can anticipate that 3-imino-3-phenylpropionitrile will exhibit greater solubility in polar aprotic solvents with higher dielectric constants.

-

Temperature: For most solid solutes, solubility increases with increasing temperature, as the additional kinetic energy helps to overcome the lattice energy of the solid and the intermolecular forces between solvent molecules.[4][9][10]

-

Molecular Size and Shape: Larger molecules can be more difficult for solvent molecules to surround and solvate, often leading to lower solubility.[5][9]

-

Intermolecular Forces: The dissolution process involves the breaking of solute-solute and solvent-solvent interactions and the formation of solute-solvent interactions. Favorable solute-solvent interactions, such as strong dipole-dipole forces between 3-imino-3-phenylpropionitrile and a polar aprotic solvent, will promote solubility.

Experimental Determination of Solubility: A Step-by-Step Protocol

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[11][12] The following protocol provides a detailed procedure for measuring the solubility of 3-imino-3-phenylpropionitrile in a range of polar aprotic solvents.

Materials and Equipment

-

3-Imino-3-phenylpropionitrile (solid)

-

Selected polar aprotic solvents (e.g., DMSO, DMF, Acetonitrile, Acetone, THF) of high purity

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or orbital shaker in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument (e.g., GC, UV-Vis spectrophotometer)

-

Volumetric flasks and pipettes

Experimental Workflow Diagram

Caption: Experimental workflow for the shake-flask solubility determination of 3-imino-3-phenylpropionitrile.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of 3-imino-3-phenylpropionitrile into several vials. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

-

To each vial, add a precise volume of the desired polar aprotic solvent.

-

-

Equilibration:

-

Securely cap the vials and place them in a constant temperature shaker. For pharmaceutical applications, this is often set to 37 °C to simulate physiological conditions.[12]

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[12] It is advisable to perform a time-to-equilibrium study by taking measurements at different time points (e.g., 24, 48, 72 hours) to confirm that the solubility value has plateaued.

-

-

Sample Separation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.

-

Carefully withdraw a known volume of the clear supernatant using a pipette.

-

For further clarification and to remove any fine particulates, filter the supernatant through a syringe filter (e.g., 0.22 µm). It is important to use a filter material that does not bind the analyte.

-

-

Analysis:

-

Prepare a series of accurate dilutions of the filtered supernatant with the same solvent.

-

Analyze the diluted samples using a validated analytical method, such as HPLC. A standard curve of 3-imino-3-phenylpropionitrile of known concentrations should be prepared and run alongside the samples for accurate quantification.

-

The concentration of the undiluted supernatant represents the equilibrium solubility of 3-imino-3-phenylpropionitrile in that solvent at the specified temperature.

-

Expected Solubility Profile and Data Interpretation

While specific experimental data is pending, a qualitative prediction of the solubility of 3-imino-3-phenylpropionitrile in various polar aprotic solvents can be made based on their properties.

Table 1: Properties of Common Polar Aprotic Solvents and Expected Solubility Trend

| Solvent | Dielectric Constant (at 20-25°C) | Dipole Moment (D) | Expected Relative Solubility of 3-Imino-3-phenylpropionitrile |

| Dimethyl Sulfoxide (DMSO) | ~47 | ~3.96 | High |

| N,N-Dimethylformamide (DMF) | ~38 | ~3.82 | High |

| Acetonitrile (ACN) | ~37.5 | ~3.92 | Moderate to High |

| Acetone | ~21 | ~2.88 | Moderate |

| Tetrahydrofuran (THF) | ~7.5 | ~1.63 | Low to Moderate |

Data for dielectric constants and dipole moments are approximate and can be found in various chemical handbooks and literature sources.[13]

It is anticipated that the solubility of 3-imino-3-phenylpropionitrile will be highest in DMSO and DMF due to their high polarity and strong dipole moments, which can effectively interact with the polar nitrile and imine groups of the solute. Acetonitrile is also expected to be a good solvent. Acetone, being less polar, will likely show moderate solvating power. THF, with the lowest dielectric constant in this series, is predicted to be the poorest solvent for this compound.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive framework for understanding and determining the solubility profile of 3-imino-3-phenylpropionitrile in polar aprotic solvents. A detailed, step-by-step experimental protocol based on the reliable shake-flask method has been presented to enable researchers to generate accurate and reproducible solubility data. While awaiting specific experimental results, the theoretical principles discussed herein allow for a reasoned prediction of solubility trends. The generation of such empirical data is a crucial next step and will be invaluable for the rational design of synthetic routes, purification strategies, and formulation development involving 3-imino-3-phenylpropionitrile and its analogs.

References

-

Nitrile Definition, Functional Group & Structure - Study.com. (n.d.). Retrieved from [Link]

- Ralston, A. W., Hoerr, C. W., & Pool, W. O. (1942). THE SOLUBILITIES OF HIGH MOLECULAR WEIGHT NORMAL ALIPHATIC NITRILES. The Journal of Organic Chemistry, 07(6), 547–551.

-

Understand what are Nitriles, Nomenclature, Properties, Synthesis and Uses. (n.d.). Allen Overseas. Retrieved from [Link]

-

solubility experimental methods.pptx. (n.d.). Retrieved from [Link]

- Enders, D., & Shilvock, J. P. (2000). Product Class 5: Nitriles.

- Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. (2023, May 4).

-

Factors Affecting Solubility. (n.d.). FCT EMIS. Retrieved from [Link]

- de Campos, D. P., de Oliveira, A. C. S., de Oliveira, G. G. G., & Cunha-Filho, M. (2014). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 50(1), 37–45.

-

INTRODUCING NITRILES. (n.d.). MU-Varna.bg. Retrieved from [Link]

-

Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). Raytor. Retrieved from [Link]

-

Solubility factors when choosing a solvent. (2021, April 1). Lab + Life Scientist. Retrieved from [Link]

-

Solubility and distribution. (2024, January 23). Retrieved from [Link]

-

ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003, September 24). National Institute of Environmental Health Sciences. Retrieved from [Link]

- Liaw, D. J., Liaw, B. Y., & Chen, J. Y. (1999). Synthesis and properties of new soluble poly(amide-imide)s from 3,3′,5,5′-tetramethyl-2,2-bis[4-(4-trimellitimidophenoxy)phenyl]propane and various aromatic diamines. Polymer, 40(14), 4041–4047.

-

Benzenepropanenitrile. (n.d.). PubChem. Retrieved from [Link]

-

3-IMINO-3-PHENYLPROPANENITRILE | CAS 1823-99-0. (n.d.). Matrix Fine Chemicals. Retrieved from [Link]

-

3-phenyl propionitrile, 645-59-0. (n.d.). The Good Scents Company. Retrieved from [Link]

-

Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (2012, April 27). Master Organic Chemistry. Retrieved from [Link]

-

3,3'-Iminodipropionitrile. (n.d.). PubChem. Retrieved from [Link]

-

3-Anilino-3-phenyl-propionitrile. (n.d.). PubChem. Retrieved from [Link]

-

3-Phenylpropionitrile. (2024, April 9). ChemBK. Retrieved from [Link]

-

Polar Protic and Aprotic Solvents. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

Sources

- 1. 3-IMINO-3-PHENYLPROPANENITRILE | CAS 1823-99-0 [matrix-fine-chemicals.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Solubility factors when choosing a solvent [labonline.com.au]

- 6. Nitrile Definition, Functional Group & Structure | Study.com [study.com]

- 7. Understand what are Nitriles, Nomenclature, Properties, Synthesis and Uses. [allen.in]

- 8. mu-varna.bg [mu-varna.bg]